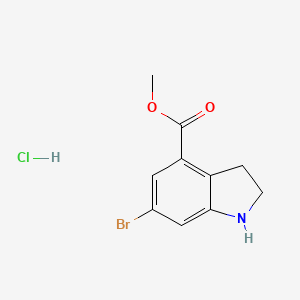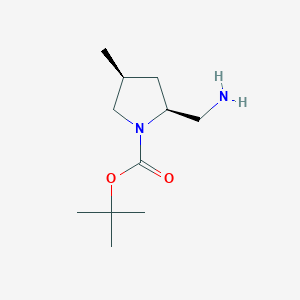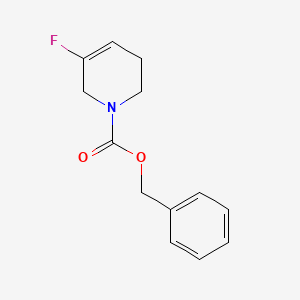
N-Boc-4-クロロ-3-フルオロアニリン
説明
N-Boc-4-chloro-3-fluoroaniline, also known as tert-butyl N-(4-chloro-3-fluorophenyl)carbamate, is a versatile organic compound with a molecular weight of 245.68 g/mol. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of N-Boc-4-chloro-3-fluoroaniline typically involves the Boc protection of 4-chloro-3-fluoroaniline. This is achieved by reacting 4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar Boc protection methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: N-Boc-4-chloro-3-fluoroaniline can undergo oxidation reactions to form various oxidized products, such as N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine, 4-chloro-3-fluoroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Oxidation: N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: 4-chloro-3-fluoroaniline.
Substitution: Free amine (4-chloro-3-fluoroaniline).
科学的研究の応用
N-Boc-4-chloro-3-fluoroaniline is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is employed in medicinal chemistry for the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and safety.
Industry: N-Boc-4-chloro-3-fluoroaniline is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-Boc-4-chloro-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other positions on the benzene ring.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, leading to the synthesis of biologically active molecules.
Receptors: It can be used to modify receptors in drug development, enhancing the binding affinity and selectivity of therapeutic agents.
類似化合物との比較
N-Boc-4-chloroaniline
N-Boc-3-fluoroaniline
N-Boc-2-chloro-4-fluoroaniline
N-Boc-3-chloro-4-fluoroaniline
特性
IUPAC Name |
tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFDOGCQMWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)







![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)


